molecular formula C29H34BrNO2 B1683725 Umeclidinium bromide CAS No. 869113-09-7

Umeclidinium bromide

Cat. No.: B1683725
CAS No.: 869113-09-7
M. Wt: 508.5 g/mol
InChI Key: PEJHHXHHNGORMP-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Umeclidinium bromide primarily targets the muscarinic subtype 3 (M3) receptors located in the bronchial smooth muscles . These receptors play a crucial role in the maintenance of the airway, which is controlled by the parasympathetic nervous system .

Mode of Action

This compound is a long-acting muscarinic antagonist (LAMA). It competitively and reversibly inhibits the binding of acetylcholine at the M3 receptors . By blocking these receptors, this compound prevents bronchoconstriction, thereby opening up the airways .

Biochemical Pathways

The inhibition of acetylcholine binding at the M3 receptors disrupts the parasympathetic control of the airway. This results in bronchodilation, reducing airway resistance and improving airflow . The parasympathetic ganglia associated with the larger airways and the postganglionic fibers innervating the smaller diameter bronchioles contribute to this airway resistance .

Pharmacokinetics

This compound is rapidly absorbed following administration, with a time to reach the maximum plasma concentration (Tmax) of 5-15 minutes . The compound exhibits an effective half-life of approximately 11 hours , allowing for once-daily dosing. It is metabolized in the liver via the CYP2D6 pathway . The compound is excreted in the feces (58%) and urine (22%) .

Result of Action

The primary result of this compound’s action is the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) . By preventing bronchoconstriction, it improves the symptoms of COPD, characterized by shortness of breath, cough, sputum production, and chronically poor airflow .

Action Environment

The international Gold Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines recommend the use of two long-acting bronchodilators with differing mechanisms of action .

Chemical Reactions Analysis

Umeclidinium bromide undergoes several types of chemical reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly involving the bromide ion.

    Oxidation and Reduction: While not commonly subjected to oxidation or reduction in its therapeutic use, the compound’s structure allows for potential redox reactions under specific conditions.

    Hydrolysis: The ester groups in the intermediates can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include lithium diisopropylamide, phenyl lithium, and Grignard reagents . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJHHXHHNGORMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235966
Record name Umeclidinium bromide
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Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869113-09-7
Record name Umeclidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869113-09-7
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Record name Umeclidinium bromide [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umeclidinium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide
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Record name UMECLIDINIUM BROMIDE
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Synthesis routes and methods I

Procedure details

1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (0.020 g, 0.068 mmol) was diluted in CHCl3 (1.8 mL) and dispensed directly into a 1 dram vial containing 2-bromoethyl phenylmethyl ether (0.022 g, 0.102 mmol). CH3CN (1.2 mL) was added; the vial was fitted with a stirring bar and capped. The reaction was stirred and heated at 60° C. for 24 h. The contents of the vial were transferred (after removal of stirring bar) into a polypropylene tube and concentrated under Nitrogen. The crude product was collected on a polypropylene tube frit. Excess bromide was removed by washing the crude product with EtOAc (5×2 mL) and Hexane (5×2 mL). The product was then dried under vacuum to give the title compound (0.008 g, 23.8%).
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0.022 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Yield
23.8%

Synthesis routes and methods II

Procedure details

To a solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (3.30 g, 11.2 mmol) in 2 CH3CN/3 CHCl3 (200 mL) was added 2-bromoethyl phenylmethyl ether (2.31 mL, 14.6 mmol). The solution was stirred at 60° C. for 16 h. The reaction was cooled down to room temperature and concentrated. EtOAc (200 mL) was added to the solid, and the mixture was allowed to stir for 1 hour then filtered. The resulting solid was taken up in MeOH (125 mL) and heated to 60° C. The solution was filtered hot, and then cooled back to room temperature. The reaction was concentrated to a low volume of MeOH (˜20 mL) and filtered. Water (75 mL) was then added and the resulting mixture was heated at 55° C. with brisk stirring for 40 min. After cooling to room temperature, the solid was filtered off, washed with water (20 mL) and dried in a vacuum oven at 45° C. for 16 hours to give the title compound (2.47 g, 43.3%). EI-MS m/z 428(M+) Rt (1.90 min) 1H NMR (DMSO-d6) δ 7.56 (d, 4H, J=1.2), 7.28 (m, 11H), 5.95 (s, 1H), 4.50 (s, 2H), 3.81 (d, 2H, J=4.0), 3.48 (t, 6H, J=7.2), 3.38 (d, 2H, J=4.0), 2.01 (t, 6H, J=7.2); Elemental analysis (C29H34NO2Br) C, H, N: calculated, 68.50, 6.74, 2.75. Found, 68.28, 6.68, 2.73.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
43.3%

Synthesis routes and methods III

Procedure details

A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (31.7 kg) and benzyl 2-bromoethyl ether (25.7 kg) in n-propanol (257.5 kg) was refluxed for 13 hours. The solution was cooled to 50-55° C. over not less than an hour and stirred for 40 minutes to induce crystallisation. The slurry was cooled to 17-23° C. over not less than 1 hour and stirred for 60 minutes. The slurry was then cooled to 0-5° C. over not less than 1 hour and aged for 2 hours. The product was filtered and washed twice with n-propanol (34.8 kg and 33.8 kg). Drying under vacuum at 50° C. gave a white solid (47.95 kg, 87%).
Quantity
31.7 kg
Type
reactant
Reaction Step One
Quantity
25.7 kg
Type
reactant
Reaction Step One
Quantity
257.5 kg
Type
solvent
Reaction Step One
Name
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Umeclidinium bromide
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Customer
Q & A

Q1: How does Umeclidinium bromide exert its bronchodilatory effect?

A1: this compound acts as a long-acting muscarinic antagonist (LAMA). It competitively inhibits the binding of acetylcholine to muscarinic receptors on airway smooth muscle cells, preventing bronchoconstriction. []

Q2: What are the downstream effects of this compound binding to muscarinic receptors?

A2: By blocking acetylcholine binding, this compound inhibits the activation of the M3 muscarinic receptor subtype, a key player in airway smooth muscle contraction. This inhibition leads to relaxation of the airway smooth muscle and bronchodilation, improving airflow. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C23H33BrN2O4. It has a molecular weight of 481.4 g/mol. [, ]

Q4: How stable is this compound in dry powder inhaler formulations?

A4: this compound exhibits good stability in dry powder inhaler formulations. [, , ] The Ellipta™ dry powder inhaler, specifically designed for delivering this compound and Vilanterol, ensures consistent drug delivery and stability. []

Q5: What strategies are employed to enhance the stability and bioavailability of this compound in formulations?

A5: this compound is formulated as a dry powder for inhalation to optimize its delivery directly to the lungs, improving its bioavailability and local efficacy. [, , ] The specific formulation and particle size distribution within the Ellipta™ inhaler are designed to ensure efficient drug deposition in the lungs. [, ]

Q6: What is the duration of action of this compound?

A6: this compound is a long-acting bronchodilator, providing bronchodilation for at least 24 hours after a single dose. This allows for once-daily administration, potentially improving patient adherence compared to shorter-acting medications. [, , , ]

Q7: How is this compound absorbed and metabolized in the body?

A7: Following inhalation, this compound demonstrates rapid systemic absorption, reaching peak plasma concentrations (Tmax) within 5 minutes. [] It undergoes rapid elimination with a median terminal elimination half-life (tlast) of 4-5 hours. [] While the specific metabolic pathways haven't been fully elucidated in the provided papers, it's generally understood that LAMAs like this compound are primarily excreted unchanged in the urine. []

Q8: What clinical trials have been conducted to evaluate the efficacy of this compound in COPD patients?

A8: Several large, randomized controlled trials have investigated the efficacy of this compound in patients with COPD, including the UPLIFT, ECLIPSE, and TORCH studies. [, , ] These trials demonstrated significant improvements in lung function, symptoms (such as breathlessness), and health-related quality of life in patients receiving this compound compared to placebo. [, , , ]

Q9: How does the efficacy of this compound compare to other long-acting bronchodilators?

A9: Clinical trials have shown that this compound provides comparable or superior improvements in lung function (measured by FEV1) compared to other long-acting bronchodilators, including tiotropium bromide. [, , ] Importantly, this compound demonstrated a greater improvement in trough FEV1 compared to placebo in clinical trials. []

Q10: What is the role of this compound in triple therapy for COPD?

A10: this compound is often combined with an inhaled corticosteroid (ICS) and a long-acting β2-agonist (LABA) in a single inhaler for triple therapy in COPD patients. Clinical trials, such as the IMPACT study, have demonstrated that this triple therapy approach leads to greater reductions in moderate-to-severe exacerbations, improved lung function, and enhanced quality of life compared to dual bronchodilator therapy or ICS/LABA combinations. [, , ]

Q11: What is the safety profile of this compound?

A11: Clinical trials have shown that this compound is generally well-tolerated in patients with COPD. [, , ] A 52-week study in Japanese patients further confirmed its long-term safety and tolerability. []

Q12: What type of inhaler device is used to administer this compound?

A12: this compound is primarily delivered via the Ellipta™ dry powder inhaler. This device is specifically designed to deliver a consistent dose of the medication deep into the lungs, optimizing its efficacy. [, , ] Studies have indicated that patients find the Ellipta™ inhaler easy to use and prefer it over other devices like the HandiHaler®. []

Q13: What analytical methods are used to characterize and quantify this compound?

A13: Several analytical techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods, are employed for the characterization and quantification of this compound in pharmaceutical formulations and biological samples. [, , , ] These methods are rigorously validated to ensure accuracy, precision, and specificity. []

Q14: What are the potential alternatives to this compound in COPD treatment?

A14: Other long-acting muscarinic antagonists (LAMAs), such as tiotropium bromide, glycopyrronium bromide, and aclidinium bromide, are available as alternatives to this compound for COPD treatment. [, , ] Additionally, dual bronchodilator therapy with a LAMA and a long-acting β2-agonist (LABA) is an alternative approach for managing COPD. [, , ]

Q15: What are the future research directions for this compound and other LAMAs in COPD?

A15: Future research in this area focuses on developing new LAMA molecules with even longer durations of action, exploring novel drug delivery systems, and investigating synergistic combinations with other therapies to further improve COPD management and address unmet medical needs. [, ] Ongoing research also aims to better understand the long-term effects of this compound on disease progression and identify optimal patient populations who would benefit most from this treatment. [, ]

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